Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate is a complex organic compound that features a unique combination of triazolo[1,5-a]pyrimidine and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various targets in biological systems . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit RNase H by binding allosterically at the interface between p51 and p66 RT subunits .
Result of Action
Some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to inhibit the growth and colony formation of mgc-803 cells, induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Biochemical Analysis
Biochemical Properties
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been identified as excellent PI3K-β selective inhibitors, which play an important role in cancer proliferation .
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown to exhibit antiproliferative activities against cancer cells .
Molecular Mechanism
Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to act as PI3K-β selective inhibitors, suggesting that they may exert their effects at the molecular level by inhibiting this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde to form the triazolo[1,5-a]pyrimidine core. This intermediate is then reacted with methyl 3-bromo-2-thiophenecarboxylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-triazolo[1,5-a]pyrimidine derivatives
- Thiophene-based compounds
Uniqueness
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate is unique due to its combination of triazolo[1,5-a]pyrimidine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[1-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-7(21-9-4-6-22-10(9)11(19)20-2)8-3-5-15-13-16-12(14)17-18(8)13/h3-7H,1-2H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLXXHDSZJNMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.